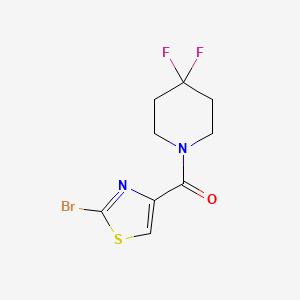
(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone is a complex organic compound that features a thiazole ring substituted with a bromine atom and a piperidine ring substituted with two fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often through the hydrogenation of pyridine derivatives.
Fluorination: The piperidine ring is fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reaction: Finally, the brominated thiazole and the fluorinated piperidine are coupled using a suitable coupling reagent like palladium catalysts under inert conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Purification: Using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
化学反应分析
Types of Reactions
(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the thiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Thiazoles: Formed through nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
科学研究应用
(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.
作用机制
The mechanism of action of (2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone involves:
Molecular Targets: It interacts with specific enzymes or receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to cell growth, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
- (4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone
- (4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Uniqueness
(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone is unique due to the presence of both a brominated thiazole ring and a difluorinated piperidine ring, which confer specific chemical and biological properties not found in other similar compounds.
属性
分子式 |
C9H9BrF2N2OS |
|---|---|
分子量 |
311.15 g/mol |
IUPAC 名称 |
(2-bromo-1,3-thiazol-4-yl)-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C9H9BrF2N2OS/c10-8-13-6(5-16-8)7(15)14-3-1-9(11,12)2-4-14/h5H,1-4H2 |
InChI 键 |
GMEOYTLEXLFONT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(F)F)C(=O)C2=CSC(=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


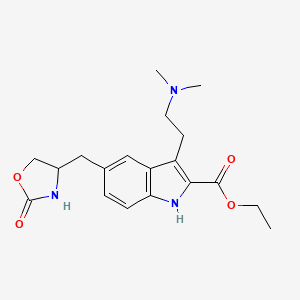
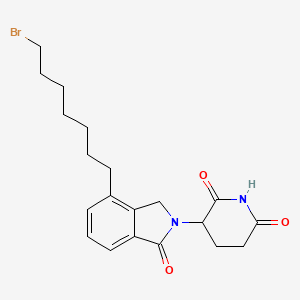
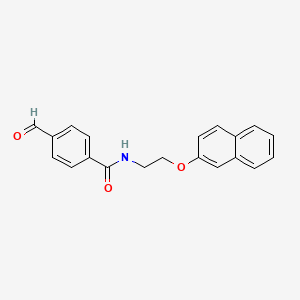

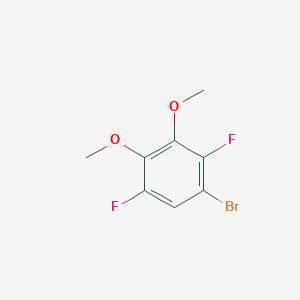
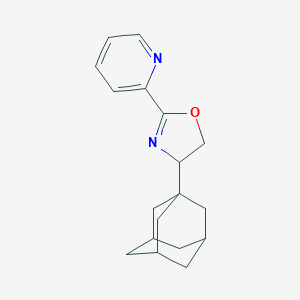
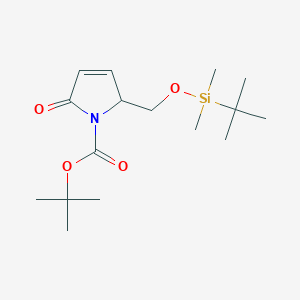


![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-naphthamide](/img/structure/B14770219.png)
![1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14770238.png)
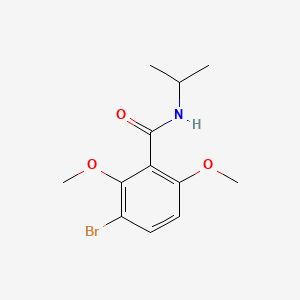
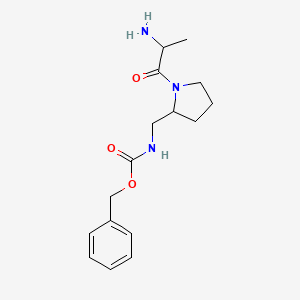
![N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide](/img/structure/B14770262.png)
